molecular formula C7H8N2O B1401522 2-methyl-5-vinylpyridazin-3(2H)-one CAS No. 825634-01-3

2-methyl-5-vinylpyridazin-3(2H)-one

Cat. No. B1401522
M. Wt: 136.15 g/mol
InChI Key: JBZMUIBSFQYAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-vinylpyridazin-3(2H)-one is a chemical compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15 g/mol . The IUPAC name for this compound is 5-ethenyl-2-methylpyridazin-3-one . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI string for 2-methyl-5-vinylpyridazin-3(2H)-one is InChI=1S/C7H8N2O/c1-3-6-4-7 (10)9 (2)8-5-6/h3-5H,1H2,2H3 . The Canonical SMILES representation is CN1C (=O)C=C (C=N1)C=C .


Physical And Chemical Properties Analysis

The computed properties of 2-methyl-5-vinylpyridazin-3(2H)-one include a XLogP3-AA value of 0.3, indicating its relative hydrophobicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 136.063662883 g/mol . The topological polar surface area is 32.7 Ų . The compound has a complexity of 228 .

Scientific Research Applications

Chemistry and Catalysis

The compound 2-methyl-5-vinylpyridazin-3(2H)-one is involved in various chemical reactions and catalysis processes. It participates in room-temperature ring-opening cyclization reactions with isocyanates, carbodiimides, and isothiocyanates, catalyzed by palladium compounds, offering a method to synthesize five-membered ring products efficiently (Butler, Inman, & Alper, 2000). Additionally, it serves as a substrate in Rh-catalyzed intermolecular C-alkylation of cyclic 1,2-diketones, demonstrating its utility in the synthesis of complex organic molecules (Wang, Reinus, & Dong, 2012).

Material Science and Polymer Chemistry

In the realm of material science, the vinyl group in 2-methyl-5-vinylpyridazin-3(2H)-one is exploited for the sulfurization of polymers. This process involves the reaction with elemental sulfur to produce materials with unique properties like electric conductivity, paramagnetism, and complex-forming abilities (Trofimov et al., 2002).

Pharmaceutical and Biological Applications

Although direct applications of 2-methyl-5-vinylpyridazin-3(2H)-one in pharmaceuticals are not extensively documented, its structural analogs and derivatives demonstrate significant bioactivity. For instance, heterocyclic compounds with structural similarities are foundational in the creation of many pharmaceutical, agrochemical, and veterinary products, showing their importance in these industries. Some synthesized derivatives exhibit promising anti-inflammatory activities, surpassing standard anti-inflammatory drugs (Osarodion, 2020).

Analytical and Environmental Chemistry

The vinyl group present in the compound also finds relevance in analytical and environmental chemistry. For instance, derivatives of pyridazine compounds, similar in structure to 2-methyl-5-vinylpyridazin-3(2H)-one, have been studied for their role in corrosion inhibition, crucial for protecting materials in harsh chemical environments (Bouklah et al., 2006).

properties

IUPAC Name

5-ethenyl-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-3-6-4-7(10)9(2)8-5-6/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZMUIBSFQYAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50837409
Record name 5-Ethenyl-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50837409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-vinylpyridazin-3(2H)-one

CAS RN

825634-01-3
Record name 5-Ethenyl-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50837409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Vergelli, MP Giovannoni, S Pieretti… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 4-amino-5-vinyl-3(2H)-pyridazinones and analogues were synthesized and their antinociceptive effect was evaluated in the mouse abdominal constriction model. Several of …
Number of citations: 29 www.sciencedirect.com
MP Giovannoni, N Cesari, C Vergelli… - Journal of medicinal …, 2007 - ACS Publications
A number of 4-amino-5-vinylpyridazinones and 4-amino-5-heterocyclic-pyridazinones were synthesized and tested for their analgesic activity. Many of these compounds, tested at …
Number of citations: 29 pubs.acs.org
A Coelho, E Sotelo, H Novoa, OM Peeters, N Blaton… - Tetrahedron, 2004 - Elsevier
In the search for novel antiplatelet agents, convenient and efficient methods for the preparation of 2,5-disubstituted pyridazin-3(2H)-ones are reported that utilise palladium-catalysed …
Number of citations: 35 www.sciencedirect.com

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